1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide
Description
1H-Pyrrolo[2,3-B]pyridine, commonly termed 7-azaindole, is a bicyclic heteroaromatic compound with a fused pyrrole and pyridine ring system. The derivative 3-nitro-7-oxide introduces a nitro group at position 3 and an oxide moiety at position 7, significantly altering its electronic and biological properties. The parent compound (CAS 271-63-6) has a molecular formula C₇H₆N₂, molecular weight 118.14 g/mol, and an IUPAC name 1H-pyrrolo[2,3-b]pyridine .
Properties
IUPAC Name |
7-hydroxy-3-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-9-3-1-2-5-6(10(12)13)4-8-7(5)9/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJVMDHDMYNMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=C(C2=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505538 | |
| Record name | 3-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-07-8 | |
| Record name | 74420-07-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide can be achieved through several methods. One common approach involves the nitration of 1H-pyrrolo[2,3-B]pyridine, followed by oxidation. The nitration typically occurs at the 3-position, and the reaction conditions often involve the use of nitric acid and sulfuric acid as reagents . The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and oxide positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Reduction: 1H-Pyrrolo[2,3-B]pyridine, 3-amino-, 7-oxide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Applications
1H-Pyrrolo[2,3-B]pyridine derivatives have been extensively studied for their biological activities, particularly as inhibitors in cancer therapies.
Fibroblast Growth Factor Receptor Inhibitors
A notable application is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). Research indicates that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, making it a promising candidate for breast cancer treatment by inhibiting cell proliferation and inducing apoptosis in cancer cells .
TNIK Inhibition
Another significant application involves the inhibition of TNIK (TRAF2 and NCK interacting kinase). Studies have shown that several derivatives of the pyrrolo[2,3-b]pyridine scaffold possess high inhibition rates on TNIK, with some compounds achieving IC50 values below 1 nM. This activity suggests potential therapeutic uses in modulating IL-2 secretion and addressing autoimmune diseases .
Synthesis and Reactivity
The compound can undergo various chemical reactions, including nitration, bromination, and iodination. These reactions allow for the synthesis of a wide range of derivatives that can be tailored for specific biological activities. For example, modifications at the 3-position have been extensively explored to enhance biological activity .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several pyrrolo[2,3-b]pyridine derivatives against different cancer cell lines. The findings indicated that modifications at the nitro group significantly affected the compounds' efficacy against breast cancer cells. The study highlighted the structure-activity relationship (SAR) that can guide future drug design efforts .
Case Study 2: In Vivo Efficacy
In vivo studies demonstrated that certain derivatives not only inhibited tumor growth but also enhanced T-cell immunity in tumor-bearing mice. This suggests that these compounds could serve dual roles in both direct anti-tumor activity and immune modulation .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on 7-Azaindole Derivatives
For example:
The 7-oxide moiety further polarizes the ring system, enhancing solubility and intermolecular interactions. This contrasts with non-oxide analogs like 1H-pyrrolo[2,3-b]pyridine-7-carboxylic acid (similarity score 0.97), where carboxylic acid substituents prioritize different reactivity profiles .
Table 1: Substituent Effects on Ionization Potential and Fungicidal Activity
| Compound | Substituent(s) | Ionization Potential (eV) | Activity (Rice Blast Inhibition) |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | None | 8.2 | Low |
| 3-Nitro-7-azaindole | -NO₂ (position 3) | 9.1 | High |
| 3-Nitro-7-oxide | -NO₂ (3), -O⁻ (7) | 9.5 (estimated) | Very High (predicted) |
| 6-Methyl-7-azaindole | -CH₃ (position 6) | 7.8 | Low |
Note: Data extrapolated from semiempirical calculations and bioactivity trends in .
Structural Analogues in the Pyrrolopyridine Family
(a) 1H-Pyrrolo[3,2-c]pyridine Derivatives
These isomers shift the nitrogen atom to position 3, altering π-electron density. For instance:
- 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid (similarity 0.82): Carboxylic acid groups favor hydrogen bonding but lack the nitro group’s electron-withdrawing effects .
- 2-Methyl-1H-pyrrolo[3,2-c]pyridine (similarity 0.80): Methyl substitution reduces ring electronegativity, diminishing bioactivity compared to nitro-substituted derivatives .
(b) 5-Azaindoles (1H-Pyrrolo[3,2-b]pyridine)
Synthesized via alternative routes (e.g., Brodrick and Wibberly’s method), 5-azaindoles exhibit distinct reactivity due to nitrogen placement. Their ionization potentials are typically lower than 7-azaindoles, making them less effective in fungicidal applications .
Comparison with Other Substituted Pyrrolopyridines
- Pyrrole-2,5-dione Analogs : Microwave-assisted synthesis yields antioxidants with thiol-specific scavenging, but their mechanisms diverge from nitro-azaindoles .
- 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic Acid : Synthesized via palladium-catalyzed carboxylation, emphasizing carboxyl group utility in metal coordination .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, 3-nitro-, 7-oxide (CAS No. 74420-07-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects and mechanisms of action as observed in various studies.
- Molecular Formula : C7H5N3O3
- Molecular Weight : 179.13 g/mol
- Melting Point : 276–277.5 °C (decomposes)
- Boiling Point : Approximately 463.3 °C (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C7H5N3O3 |
| Molecular Weight | 179.13 g/mol |
| Melting Point | 276–277.5 °C |
| Boiling Point | ~463.3 °C |
Cytotoxic Effects
Recent studies have highlighted the cytotoxic activity of various derivatives of the pyrrolo[2,3-b]pyridine scaffold, including the compound . The following findings summarize its biological activity:
-
Antitumor Activity :
- A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited significant antiproliferative effects against several cancer cell lines including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The most potent derivative showed IC50 values ranging from 0.12 to 0.21 μM against these cell lines .
- The mechanism of action includes inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .
- Mechanisms of Action :
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study on Antiproliferative Activity :
- A series of synthesized compounds were tested for their antiproliferative activity using MTT assays. Most compounds exhibited moderate to excellent activity against the aforementioned cancer cell lines.
- Table 1 summarizes the IC50 values for selected derivatives:
| Compound | HeLa IC50 (μM) | SGC-7901 IC50 (μM) | MCF-7 IC50 (μM) |
|---|---|---|---|
| Compound A | 0.12 | 0.15 | 0.21 |
| Compound B | 0.25 | 0.30 | 0.28 |
| Compound C | >1.00 | >1.00 | >1.00 |
Safety Profile
The safety profile for this compound indicates potential hazards:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
